molecular formula C6H7NO2 B3188283 Diacrylamide CAS No. 20602-80-6

Diacrylamide

Cat. No.: B3188283
CAS No.: 20602-80-6
M. Wt: 125.13 g/mol
InChI Key: CHDKQNHKDMEASZ-UHFFFAOYSA-N
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Description

Diacrylamide, also known as N,N’-diacryloyl-1,4-butanediamine, is an organic compound that belongs to the class of acrylamides. It is characterized by the presence of two acrylamide groups attached to a central diamine structure. This compound is of significant interest in polymer chemistry due to its ability to form highly reactive and crosslinkable polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diacrylamide can be synthesized through a two-step process involving the reaction of acrylamide with formaldehyde in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction proceeds via the formation of N-hydroxymethylacrylamide, which subsequently reacts with another molecule of acrylamide to form this compound . The reaction conditions typically involve moderate temperatures and controlled pH to optimize yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and high throughput. The reaction mixture is continuously fed into the reactor, where it undergoes polymerization inhibition and catalysis to form this compound. The product is then purified through recrystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Diacrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Diacrylamide exerts its effects primarily through its ability to undergo polymerization and crosslinking reactions. The acrylamide groups in this compound are highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of crosslinked polymer networks. These networks exhibit unique mechanical and chemical properties, making them suitable for a wide range of applications .

Comparison with Similar Compounds

Properties

CAS No.

20602-80-6

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

N-prop-2-enoylprop-2-enamide

InChI

InChI=1S/C6H7NO2/c1-3-5(8)7-6(9)4-2/h3-4H,1-2H2,(H,7,8,9)

InChI Key

CHDKQNHKDMEASZ-UHFFFAOYSA-N

SMILES

C=CC(=O)NC(=O)C=C

Canonical SMILES

C=CC(=O)NC(=O)C=C

Key on ui other cas no.

20602-80-6

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

PEG-diacrylate (PEGDA), PEG-dimethacrylate (PEGDM), PEG-diacrylamide (PEGDAA) and PEG-dimethacrylamide (PEGDMA) were synthesized from PEG (Mw 3400 KDa, Aldrich) or PEG-diamine (Mw 3400, Shearwater Polymers) as described with minor modifications. Briefly: PEG (or PEG-diamine) molecular weight 3400 (10 g, 5.88 mmol of functional group) was azeotropically distilled with 400 ml of toluene under argon, removing ca. 100 ml of toluene. The anhydrous solution was cooled at room temperature under argon and then cooled in an ice bath. Anhydrous dichloromethane (Aldrich) (ca. 50 ml) was added until the solution become clear. Triethylamine (1.23 ml, 8.82 mmol, Aldrich) was added dropwise with stirring, followed by the dropwise addition of 0.72 ml of acryloyl chloride (8.82 nm mot, Aldrich) or 0.85 ml of methacryloyl chloride (8.82 mmol, Aldrich). The reaction was stirred in the dark, overnight under argon. The solutions were then filtered under vacuum until clears and the product was precipitated in diethyl ether collected by filtration and dried under vacuum. Next, 10 g of the product were dissolved in 10 ml of distilled water, adding 5 g of NaCl (the pH was adjusted to 6). The derivatives were then extracted 3 times with dichloromethane and precipitated in diethyl ether, and collected by filtration and dried under vacuum. PEG diacrylate: yield 75%. 1H-NMR (DCCl3): 3.6 ppm (303.5H, PEG), 4.3 ppm (t, 4H, —CH2—CH2—O—CO—CH═CH2), 5.8 ppm (dd, 2H, CH2═CH—COO), 6.1 ppm, 6.4 ppm (dd, 4H, CH2═CH—COO—). Degree of substitution 95%. PEG dimethacrylate: yield 60%. 1H-NMR (DCCl3): 2.3 ppm (s, 6H, CH2═C(CH3)—COO—), 3.6 ppm (303.5H, PEG), 4.3 ppm (t, 4H, —CH2—CH2—O—CO—C(CH3)═CH2), 5.8 ppm, 6.1 ppm (d, 4H, CH2═C(CH3)—COO—). Degree of substitution 91%. PEG diacrylamide: yield 75%. 1H-NMR (DCCl3): 3.6 ppm (304.4H, PEG), 5.6 ppm (dd, 2H, CH2═CH—CON—), 6.1 ppm and 6.3 ppm (dd, 4H, CH2═CH—COC—). Degree of substitution 100%. PEG dimethacrylamide: yield 71%. 1H-NMR (DCCl3): 2 ppm (s, 6H, CH2═C(CH3)—CON—), 3.6 ppm (304.4H, PEG), 5.3 ppm, 5.8 ppm (d, 4H, CH2—C(CH3)—CON—). Degree of substitution 100%.
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.23 mL
Type
reactant
Reaction Step Two
Quantity
0.72 mL
Type
reactant
Reaction Step Three
Quantity
0.85 mL
Type
reactant
Reaction Step Three
Yield
75%

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